molecular formula C7H16Br3N B14282834 2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide CAS No. 131247-73-9

2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide

Cat. No.: B14282834
CAS No.: 131247-73-9
M. Wt: 353.92 g/mol
InChI Key: WCXLKRLHDOMUDA-UHFFFAOYSA-M
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Description

2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide is a chemical compound known for its unique structure and properties It is a quaternary ammonium compound with two bromine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide typically involves the bromination of an appropriate precursor. One common method is the dibromination of alkenes using reagents such as dimethyl sulfoxide (DMSO) and oxalyl bromide, which provide mild conditions and high yields . Another method involves the use of room-temperature ionic liquids as solvents for stereoselective halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using efficient and cost-effective reagents. The use of solid reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling compared to elemental bromine .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Elimination Reactions: The compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide and potassium iodide.

    Elimination: Strong bases like sodium hydroxide or potassium tert-butoxide are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed

    Substitution: Products include azides or iodides.

    Elimination: Alkenes are typically formed.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved may include nucleophilic substitution and elimination mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromoethane: Another dibromo compound with different reactivity and applications.

    Tetramethylammonium Bromide: A quaternary ammonium compound without bromine atoms on the carbon chain.

Properties

CAS No.

131247-73-9

Molecular Formula

C7H16Br3N

Molecular Weight

353.92 g/mol

IUPAC Name

(2,3-dibromo-2-methylpropyl)-trimethylazanium;bromide

InChI

InChI=1S/C7H16Br2N.BrH/c1-7(9,5-8)6-10(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

WCXLKRLHDOMUDA-UHFFFAOYSA-M

Canonical SMILES

CC(C[N+](C)(C)C)(CBr)Br.[Br-]

Origin of Product

United States

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